molecular formula C6H9IN2 B13957546 2-(1-iodoethyl)-1-methyl-1H-imidazole

2-(1-iodoethyl)-1-methyl-1H-imidazole

Cat. No.: B13957546
M. Wt: 236.05 g/mol
InChI Key: JBBJEEQIEVATGN-UHFFFAOYSA-N
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Description

2-(1-iodoethyl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of an iodine atom attached to an ethyl group, which is further connected to a methyl-substituted imidazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-iodoethyl)-1-methyl-1H-imidazole typically involves the iodination of an ethyl-substituted imidazole derivative. One common method is the reaction of 1-methylimidazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-iodoethyl)-1-methyl-1H-imidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation, often in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azidoethylimidazole, thiocyanatoethylimidazole, and methoxyethylimidazole.

    Oxidation Reactions: Products include ethylimidazolecarboxaldehyde and ethylimidazolecarboxylic acid.

    Reduction Reactions: Products include dihydroimidazole derivatives.

Scientific Research Applications

2-(1-iodoethyl)-1-methyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-iodoethyl)-1-methyl-1H-imidazole is primarily based on its ability to interact with biological molecules. The iodine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the imidazole ring can interact with metal ions and other cofactors, disrupting essential biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-methylimidazole: Lacks the ethyl and iodine substituents, making it less reactive in certain chemical reactions.

    2-ethyl-1-methylimidazole: Similar structure but without the iodine atom, resulting in different reactivity and biological properties.

    2-(1-bromoethyl)-1-methylimidazole:

Uniqueness

2-(1-iodoethyl)-1-methyl-1H-imidazole is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity in substitution reactions and its ability to interact with biological molecules, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H9IN2

Molecular Weight

236.05 g/mol

IUPAC Name

2-(1-iodoethyl)-1-methylimidazole

InChI

InChI=1S/C6H9IN2/c1-5(7)6-8-3-4-9(6)2/h3-5H,1-2H3

InChI Key

JBBJEEQIEVATGN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1C)I

Origin of Product

United States

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